6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17426500
InChI: InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC17426500

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11)
Standard InChI Key HAOXUWHEHFHOMA-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=C(C1)C(=NC=N2)N

Introduction

Chemical Identity and Structural Features

Core Structure and Isomer Considerations

The compound belongs to the pyrido[4,3-d]pyrimidine family, characterized by a fused bicyclic system comprising a pyridine and pyrimidine ring. The numbering of the ring system places the pyrimidine nitrogen at position 1 and the pyridine nitrogen at position 4, with the amine group at position 4 and a methyl substituent at position 6 . Notably, positional isomerism significantly impacts biological activity; for example, 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS: 66521-82-2) has been documented with a melting point of 211–213°C and a predicted pKa of 6.80 . While the 4-amine derivative remains less characterized, its structural analogy to validated kinase inhibitors suggests comparable physicochemical properties.

Predicted Physicochemical Properties

Based on computational models for analogous structures, the 4-amine derivative likely exhibits:

  • Molecular formula: C₈H₁₂N₄

  • Molar mass: 164.21 g/mol

  • Density: ~1.06 g/cm³

  • logP: ~1.5–2.0 (indicating moderate lipophilicity)

These properties align with drug-like molecules, though experimental validation is necessary to confirm solubility and permeability profiles.

Synthetic Methodologies

General Routes to Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are typically synthesized via:

  • Cyclocondensation reactions: Combining pyridine or pyrimidine precursors with amines or carbonyl compounds under acidic or basic conditions .

  • Multicomponent reactions: Utilizing catalysts like palladium to assemble rings from fragments such as enamines and nitriles .

For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are often prepared by reducing pyrido[4,3-d]pyrimidin-4-ones with sodium borohydride, followed by functionalization at the amine position .

Challenges in 4-Amine Functionalization

Comparative Analysis with Positional Isomers

Property6-Methyl-2-amine Hypothesized 4-amine
Melting Point211–213°CUnreported
pKa6.80 ± 0.20~7.2 (predicted)
logP1.06 (predicted)1.5–2.0 (predicted)
Biological TargetUndocumentedKinases/C5a receptor

The 2-amine isomer’s lack of reported activity underscores the critical role of amine positioning in target engagement.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 4-amine functionalization, potentially leveraging protective group strategies or transition-metal catalysis .

  • In Vitro Profiling: Screen against kinase panels (e.g., TAM family) and inflammatory targets to identify lead candidates.

  • ADMET Studies: Evaluate permeability, metabolic stability, and toxicity using in vitro models (e.g., Caco-2 assays) .

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